ETHYL 5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE
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Overview
Description
ETHYL 5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE is a complex organic compound with potential applications in various scientific fields. This compound features a pyridine ring substituted with ethyl, chlorophenyl, carbamoyl, and amino groups, making it a versatile molecule for chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that many indole derivatives, which this compound may be classified under, bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing changes that result in their various biological activities . The specific interactions and resulting changes would depend on the particular target and the structure of the indole derivative.
Biochemical Pathways
Indole derivatives are known to affect a wide range of biochemical pathways due to their broad-spectrum biological activities . The downstream effects would depend on the specific pathway and the nature of the interaction between the indole derivative and its target.
Result of Action
Given the broad range of biological activities associated with indole derivatives , it can be inferred that the compound would have diverse molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl isocyanate with 2,6-dimethylpyridine-3-carboxylic acid ethyl ester in the presence of a suitable base. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using hydrogenation or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride are typical reducing agents.
Substitution: Halogenating agents, acids, and bases are frequently used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Scientific Research Applications
ETHYL 5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- ETHYL 5-{[(4-BROMOPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE
- ETHYL 5-{[(4-FLUOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE
Uniqueness
ETHYL 5-{[(4-CHLOROPHENYL)CARBAMOYL]AMINO}-2,6-DIMETHYLPYRIDINE-3-CARBOXYLATE is unique due to the presence of the 4-chlorophenyl group, which can influence its chemical reactivity and biological activity. The specific substitutions on the pyridine ring also contribute to its distinct properties compared to similar compounds.
Properties
IUPAC Name |
ethyl 5-[(4-chlorophenyl)carbamoylamino]-2,6-dimethylpyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClN3O3/c1-4-24-16(22)14-9-15(11(3)19-10(14)2)21-17(23)20-13-7-5-12(18)6-8-13/h5-9H,4H2,1-3H3,(H2,20,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXLJHRNLNSXJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(N=C1C)C)NC(=O)NC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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